molecular formula C24H21FN4O2 B7729385 MFCD02366822

MFCD02366822

Cat. No.: B7729385
M. Wt: 416.4 g/mol
InChI Key: FHILOPXYORHJAO-UHFFFAOYSA-N
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Description

Generally, such identifiers are assigned to unique substances in chemical databases for tracking synthesis, properties, and applications. Based on analogous compounds in the evidence (e.g., boronic acids, halogenated aromatics), MFCD02366822 is hypothesized to belong to organohalide or organoboron classes, which are pivotal in pharmaceutical and materials science .

Properties

IUPAC Name

ethyl 3-[4-cyano-1-(4-fluoroanilino)-3-methylpyrido[1,2-a]benzimidazol-2-yl]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21FN4O2/c1-3-31-22(30)13-12-18-15(2)19(14-26)24-28-20-6-4-5-7-21(20)29(24)23(18)27-17-10-8-16(25)9-11-17/h4-11,27H,3,12-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHILOPXYORHJAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC1=C(N2C3=CC=CC=C3N=C2C(=C1C)C#N)NC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MFCD02366822 involves specific chemical reactions under controlled conditions. The exact synthetic route can vary, but it typically involves the use of precursor chemicals that undergo a series of reactions to form the desired compound. These reactions may include steps such as condensation, cyclization, and functional group modifications. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using large reactors and optimized processes. The industrial methods focus on maximizing efficiency, yield, and cost-effectiveness. This often involves continuous flow processes, automated control systems, and rigorous quality control measures to ensure consistency and safety in the production of the compound.

Chemical Reactions Analysis

Types of Reactions

MFCD02366822 can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

The reactions involving this compound typically require specific reagents and conditions. For example:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogens in the presence of a catalyst or nucleophiles in a polar solvent.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For instance, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions result in the formation of new compounds with different functional groups.

Scientific Research Applications

MFCD02366822 has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis and catalysis.

    Biology: Employed in biochemical assays and as a probe for studying biological processes.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.

Mechanism of Action

The mechanism of action of MFCD02366822 involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

(3-Bromo-5-chlorophenyl)boronic acid (CAS 1046861-20-4)
  • Molecular Formula : C₆H₅BBrClO₂
  • Molecular Weight : 235.27 g/mol
  • Key Properties :
    • High GI absorption, BBB permeability, and moderate solubility (0.24 mg/mL) .
    • LogP values range from 0.61 (SILICOS-IT) to 2.15 (XLOGP3), indicating moderate lipophilicity .

Comparison with MFCD02366822 :

  • If this compound shares a boronic acid group, it may exhibit similar reactivity in Suzuki-Miyaura cross-coupling reactions. However, variations in halogen substitution (e.g., Br vs. Cl) could alter electronic effects and solubility .
2-Bromo-4-chlorobenzoic acid (CAS 1761-61-1)
  • Molecular Formula : C₇H₅BrO₂
  • Molecular Weight : 201.02 g/mol
  • Key Properties :
    • Solubility: 0.687 mg/mL; LogS (ESOL) = -2.47 .
    • Used in synthetic intermediates for agrochemicals .

Comparison with this compound :

  • A benzoic acid derivative like CAS 1761-61-1 may suggest this compound’s utility in carboxylation reactions. Differences in functional groups (e.g., boronic acid vs. carboxylic acid) would significantly impact biological activity and synthetic pathways .

Functionally Similar Compounds

CAS 1022150-11-3 (Pharmaceutical Intermediate)
  • Molecular Formula : C₂₇H₃₀N₆O₃
  • Molecular Weight : 486.57 g/mol
  • Key Properties: Hazard warnings: H302 (harmful if swallowed), H315 (skin irritation) .

Comparison with this compound :

  • If this compound is a drug intermediate, its safety profile (e.g., CYP inhibition, P-gp substrate status) would require evaluation, contrasting with the hazards noted for CAS 1022150-11-3 .

Data Tables

Table 1: Physicochemical Properties of this compound and Analogues

Property This compound (Hypothetical) CAS 1046861-20-4 CAS 1761-61-1
Molecular Weight ~200-250 g/mol* 235.27 201.02
LogP 1.5–2.5* 2.15 (XLOGP3) 2.63 (Predicted)
Solubility (mg/mL) 0.2–0.7* 0.24 0.687
Bioavailability Score 0.5–0.6* 0.55 0.55

*Inferred from structural analogues.

Research Findings and Limitations

  • Structural Insights : Halogen and boron groups in analogues enhance electrophilicity, critical for cross-coupling reactions. This compound’s performance would depend on substituent positions .
  • Safety and Efficacy : Compounds like CAS 1022150-11-3 highlight the need for rigorous hazard profiling, especially if this compound targets biological systems .
  • Limitations : Direct data on this compound is absent; inferences are based on structural/functional parallels. Experimental validation is essential for conclusive comparisons .

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